![molecular formula C18H29N3O3Si B8235892 (E)-N-[bis[[(Z)-butan-2-ylideneamino]oxy]-phenylsilyl]oxybutan-2-imine](/img/structure/B8235892.png)
(E)-N-[bis[[(Z)-butan-2-ylideneamino]oxy]-phenylsilyl]oxybutan-2-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-[bis[[(Z)-butan-2-ylideneamino]oxy]-phenylsilyl]oxybutan-2-imine is a complex organic compound characterized by its unique structural features
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[bis[[(Z)-butan-2-ylideneamino]oxy]-phenylsilyl]oxybutan-2-imine typically involves multiple steps, starting with the preparation of the precursor compounds. The key steps include:
Formation of Butan-2-ylideneamino Precursors: This involves the reaction of butan-2-one with appropriate amines under controlled conditions to form the butan-2-ylideneamino intermediates.
Silylation: The next step involves the introduction of the phenylsilyl group. This is achieved by reacting the butan-2-ylideneamino intermediates with phenylsilyl chloride in the presence of a base such as triethylamine.
Final Assembly: The final step involves the coupling of the silylated intermediates with butan-2-imine under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-[bis[[(Z)-butan-2-ylideneamino]oxy]-phenylsilyl]oxybutan-2-imine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the nature of the substituents involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
(E)-N-[bis[[(Z)-butan-2-ylideneamino]oxy]-phenylsilyl]oxybutan-2-imine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of (E)-N-[bis[[(Z)-butan-2-ylideneamino]oxy]-phenylsilyl]oxybutan-2-imine involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymatic pathways, leading to altered biochemical processes.
Interacting with Cellular Membranes: Modifying membrane properties and affecting cellular signaling pathways.
Inducing Reactive Oxygen Species (ROS): Leading to oxidative stress and potential cell death in targeted cells.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-N-[bis[[(Z)-butan-2-ylideneamino]oxy]-phenylsilyl]oxybutan-2-imine: Similar structure but different stereochemistry.
(E)-N-[bis[[(E)-butan-2-ylideneamino]oxy]-phenylsilyl]oxybutan-2-imine: Similar structure with different isomeric forms.
Uniqueness
(E)-N-[bis[[(Z)-butan-2-ylideneamino]oxy]-phenylsilyl]oxybutan-2-imine is unique due to its specific stereochemistry and the presence of both silyl and imine functional groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
IUPAC Name |
(E)-N-[bis[[(Z)-butan-2-ylideneamino]oxy]-phenylsilyl]oxybutan-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3Si/c1-7-15(4)19-22-25(23-20-16(5)8-2,24-21-17(6)9-3)18-13-11-10-12-14-18/h10-14H,7-9H2,1-6H3/b19-15-,20-16-,21-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBQRJBETDMEFN-UDMMPXBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO[Si](C1=CC=CC=C1)(ON=C(C)CC)ON=C(C)CC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/O[Si](O/N=C(\CC)/C)(O/N=C(\CC)/C)C1=CC=CC=C1)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

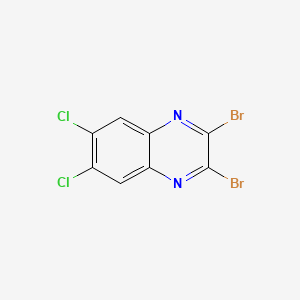
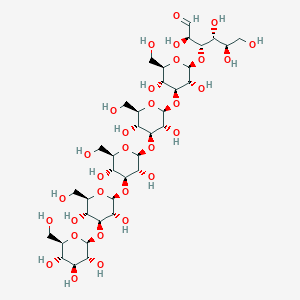
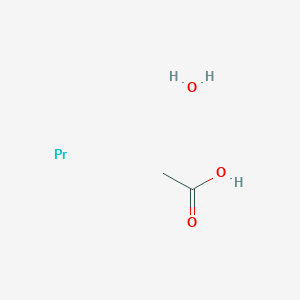
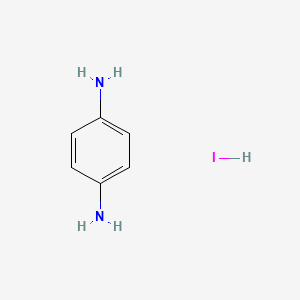
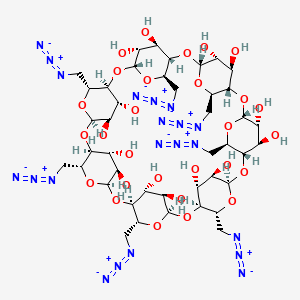
![2-[[[4-(Aminoiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylicAcidEthylEsterHydrochloride](/img/structure/B8235896.png)
![(2S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl][(triethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B8235910.png)
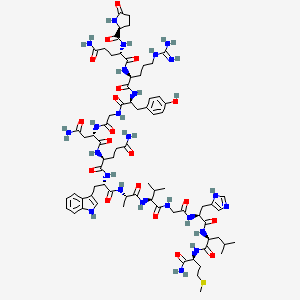
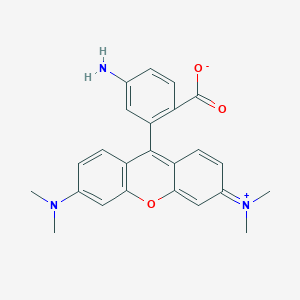
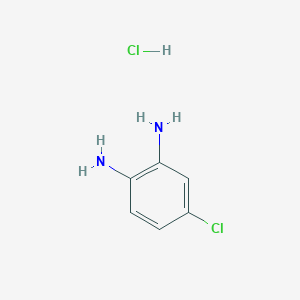
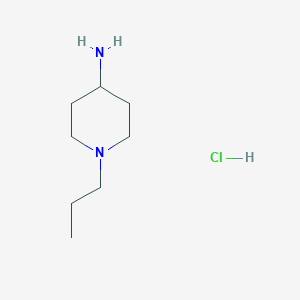
![Anti-3-oxotricyclo[2.2.1.0(2,6)]heptane-7-carboxylic acid](/img/structure/B8235863.png)
![4,4'-Bipyridinium, 1,1'-bis[3-(trimethylammonio)propyl]-, tetrachloride](/img/structure/B8235875.png)
